

Synthesis of Thiophene-Stilbene Derivatives: A Comprehensive Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Thiophen-3-yl)benzaldehyde

Cat. No.: B132776

[Get Quote](#)

Introduction: The Strategic Fusion of Thiophene and Stilbene Scaffolds

Stilbene derivatives, characterized by a 1,2-diphenylethylene core, are a class of compounds that have garnered significant attention across diverse scientific disciplines, from materials science to medicinal chemistry. Their rigid, conjugated structure imparts unique photophysical properties, making them valuable as organic scintillators, dyes, and optical brighteners. In the realm of drug development, the stilbene scaffold is recognized as a "privileged structure," forming the backbone of numerous biologically active compounds, including the well-known antioxidant resveratrol and the potent anticancer agent combretastatin A-4.^{[1][2]} The biological activity of stilbene derivatives often depends on their isomeric form, with the trans or (E)-isomer typically exhibiting greater thermodynamic stability and, in many cases, more potent biological effects.^[3]

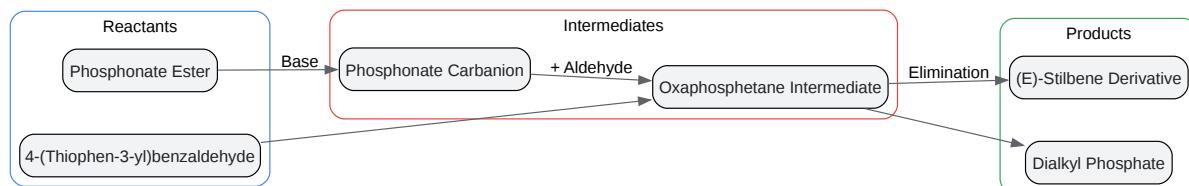
The incorporation of heterocyclic moieties into the stilbene framework offers a powerful strategy to modulate its electronic, optical, and pharmacological properties. Thiophene, an electron-rich, five-membered aromatic heterocycle containing a sulfur atom, is a particularly attractive building block in this regard.^[4] The fusion of a thiophene ring into the stilbene backbone can enhance π -conjugation, influence molecular packing in the solid state, and provide additional sites for biological interactions. This unique combination has led to the development of novel thiophene-stilbene derivatives with promising applications as organic semiconductors in organic field-effect transistors (OFETs) and as potent antifungal agents.^{[5][6][7]} This guide provides a detailed exploration of synthetic routes to novel stilbene derivatives starting from 4-

(Thiophen-3-yl)benzaldehyde, a readily accessible building block. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key synthetic transformations, including the Horner-Wadsworth-Emmons, Wittig, Heck, and McMurry reactions.

Strategic Approaches to Stilbene Synthesis

The construction of the central carbon-carbon double bond is the cornerstone of stilbene synthesis. The choice of synthetic methodology is dictated by factors such as the desired stereochemistry (E/Z isomerism), the nature of the substituents on the aromatic rings, and the overall complexity of the target molecule. Here, we present four robust and widely employed methods for the synthesis of stilbene derivatives from **4-(Thiophen-3-yl)benzaldehyde**.

Horner-Wadsworth-Emmons (HWE) Reaction: A Workhorse for (E)-Stilbene Synthesis


The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for the stereoselective synthesis of alkenes, particularly favoring the formation of the thermodynamically more stable (E)-isomer.^{[8][9]} This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.^[10] The key advantages of the HWE reaction over the classical Wittig reaction include the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate byproduct, which simplifies purification.^[11]

Mechanism of the Horner-Wadsworth-Emmons Reaction

The reaction proceeds through a well-defined mechanistic pathway:

- Deprotonation: A base abstracts a proton from the α -carbon of the phosphonate ester to generate a resonance-stabilized phosphonate carbanion.
- Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, **4-(Thiophen-3-yl)benzaldehyde**, to form a tetrahedral intermediate.
- Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane ring.

- Elimination: The oxaphosphetane collapses, yielding the alkene and a dialkyl phosphate salt. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates.[10]

[Click to download full resolution via product page](#)

Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction.

Protocol 1: Synthesis of (E)-1-(4-(Thiophen-3-yl)phenyl)-2-phenylethylene via HWE Reaction

This protocol details the synthesis of a representative thiophene-stilbene derivative.

Materials:

- Diethyl benzylphosphonate
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- **4-(Thiophen-3-yl)benzaldehyde**
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine

- Anhydrous sodium sulfate (Na₂SO₄)

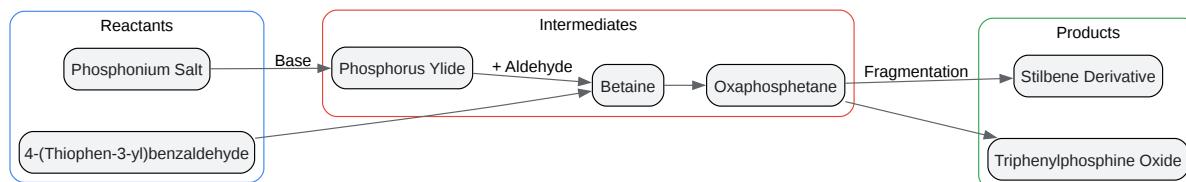
Procedure:

- Preparation of the Phosphonate Carbanion: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add a solution of diethyl benzylphosphonate (1.1 equivalents) in anhydrous THF to the suspension.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
- Reaction with Aldehyde: Cool the resulting solution of the phosphonate carbanion to 0 °C.
- Add a solution of **4-(Thiophen-3-yl)benzaldehyde** (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired (E)-stilbene derivative.

Table 1: Representative Reaction Parameters for HWE Synthesis

Parameter	Value/Condition	Rationale
Base	Sodium Hydride (NaH)	A strong, non-nucleophilic base suitable for deprotonating the phosphonate.
Solvent	Anhydrous THF	Aprotic solvent that solubilizes the reactants and intermediates.
Temperature	0 °C to Room Temperature	Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at room temperature.
Stoichiometry	Phosphonate:Aldehyde (1.1:1.0)	A slight excess of the phosphonate ensures complete consumption of the aldehyde.

The Wittig Reaction: A Classic Route to Alkenes


Discovered by Georg Wittig in 1954, the Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from aldehydes or ketones and a phosphorus ylide (Wittig reagent).^[12] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.^{[8][13]}

Mechanism of the Wittig Reaction

The reaction mechanism involves the following key steps:

- **Ylide Formation:** A phosphonium salt is deprotonated by a strong base to form the corresponding phosphorus ylide.
- **Nucleophilic Attack and Cycloaddition:** The nucleophilic ylide attacks the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane.

- Fragmentation: The oxaphosphetane intermediate fragments to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

[Click to download full resolution via product page](#)

Figure 2: General workflow of the Wittig reaction.

Protocol 2: Synthesis of a Stilbene Derivative from **4-(Thiophen-3-yl)benzaldehyde** via Wittig Reaction

This protocol provides a general procedure for the Wittig olefination.

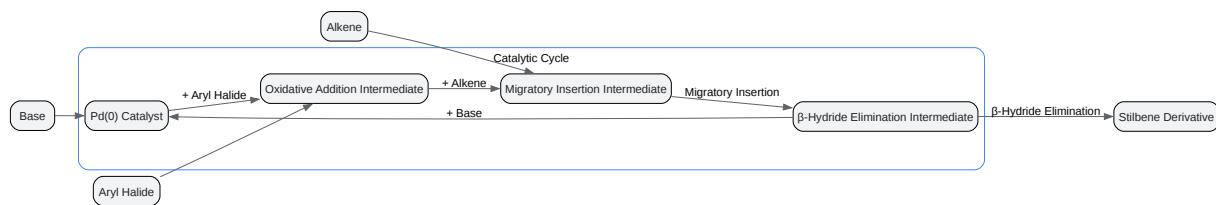
Materials:

- Benzyltriphenylphosphonium chloride
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- 4-(Thiophen-3-yl)benzaldehyde**
- Methanol
- Water

- Dichloromethane
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.
- Cool the suspension to 0 °C.
- Slowly add n-BuLi (1.1 equivalents) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
- Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Reaction with Aldehyde: Cool the ylide solution to 0 °C.
- Add a solution of **4-(Thiophen-3-yl)benzaldehyde** (1.0 equivalent) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Work-up and Purification: Quench the reaction by adding methanol.
- Remove the solvent under reduced pressure.
- Add water and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous $MgSO_4$, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to separate the stilbene isomer(s) from triphenylphosphine oxide.


The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.^[14] This reaction is highly versatile and can be used to synthesize a wide array of substituted alkenes, including stilbene derivatives. Typically, the reaction is carried out in the presence of a palladium catalyst, a base, and a phosphine ligand.

Mechanism of the Heck Reaction

The catalytic cycle of the Heck reaction generally involves the following steps:

- Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a bromo-substituted precursor to the 4-(thiophen-3-yl)phenyl moiety).
- Alkene Coordination and Insertion: The alkene (e.g., styrene) coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-aryl bond.
- β -Hydride Elimination: A β -hydride elimination from the resulting palladium-alkyl intermediate forms the stilbene product and a hydrido-palladium complex.
- Reductive Elimination: The base promotes the reductive elimination of HX from the hydrido-palladium complex, regenerating the active Pd(0) catalyst.

[Click to download full resolution via product page](#)

Figure 3: Simplified catalytic cycle of the Heck reaction.

Protocol 3: Synthesis of a Stilbene Derivative via Heck Reaction

This protocol describes the coupling of an aryl bromide with styrene.

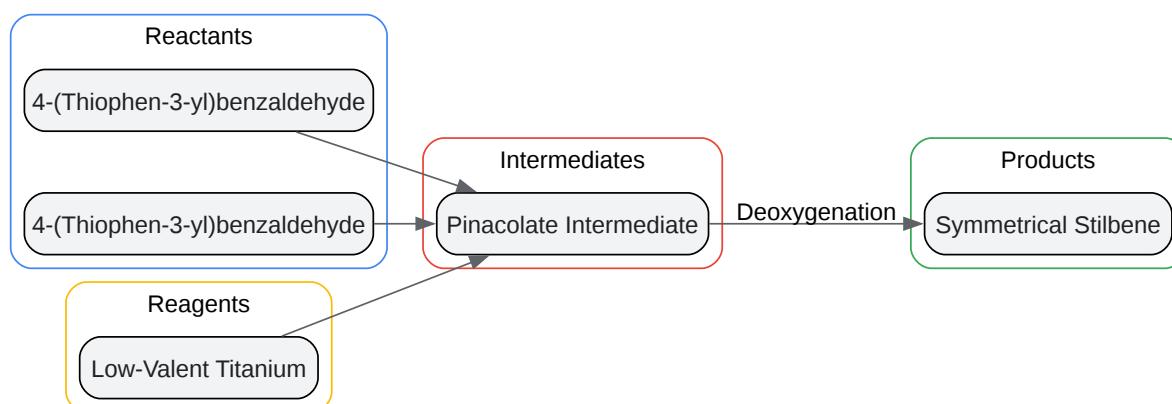
Materials:

- 4-Bromo-3-thienylbenzene (or a related aryl halide)
- Styrene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Water

- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 equivalent), styrene (1.2 equivalents), $\text{Pd}(\text{OAc})_2$ (0.02 equivalents), PPh_3 (0.04 equivalents), and K_2CO_3 (2.0 equivalents).
- Evacuate and backfill the flask with an inert gas three times.
- Add anhydrous DMF via syringe.
- Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
- Work-up and Purification: Cool the reaction mixture to room temperature.
- Add water and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.


The McMurry Reaction: A Reductive Coupling Approach

The McMurry reaction is a reductive coupling of two carbonyl compounds (aldehydes or ketones) to form an alkene, using a low-valent titanium reagent. This reaction is particularly useful for the synthesis of symmetrical stilbenes and for the formation of sterically hindered alkenes.[\[12\]](#)

Mechanism of the McMurry Reaction

The reaction mechanism is thought to involve the following steps:

- Formation of Low-Valent Titanium: A low-valent titanium species is generated in situ, typically by the reduction of TiCl_3 or TiCl_4 with a reducing agent like zinc-copper couple or LiAlH_4 .
- Pinacol Coupling: The low-valent titanium species promotes a single-electron transfer to the carbonyl groups, leading to the formation of a pinacolate (1,2-diolate) intermediate.
- Deoxygenation: The oxophilic titanium deoxygenates the pinacolate intermediate to yield the alkene.^[15]

[Click to download full resolution via product page](#)

Figure 4: Simplified representation of the McMurry reaction.

Protocol 4: Synthesis of a Symmetrical Stilbene via McMurry Coupling

This protocol describes the homocoupling of **4-(Thiophen-3-yl)benzaldehyde**.

Materials:

- Titanium(IV) chloride (TiCl_4)
- Zinc dust

- Anhydrous Tetrahydrofuran (THF)
- **4-(Thiophen-3-yl)benzaldehyde**
- Aqueous potassium carbonate (K_2CO_3) solution (10%)
- Dichloromethane

Procedure:

- Preparation of Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C.
- Slowly add $TiCl_4$ via syringe, followed by the portion-wise addition of zinc dust.
- Heat the mixture to reflux for 2-3 hours. The color of the suspension should turn from yellow to black, indicating the formation of the low-valent titanium species.
- Coupling Reaction: Cool the black slurry to room temperature.
- Add a solution of **4-(Thiophen-3-yl)benzaldehyde** (1.0 equivalent) in anhydrous THF dropwise over 1-2 hours.
- Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
- Work-up and Purification: Cool the reaction to room temperature and quench by the slow addition of 10% aqueous K_2CO_3 solution.
- Stir the mixture for 30 minutes, then filter through a pad of Celite®.
- Extract the filtrate with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous $MgSO_4$, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Characterization of Thiophene-Stilbene Derivatives

The synthesized stilbene derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are essential for elucidating the structure of the final products. The coupling constants of the vinylic protons in the ^1H NMR spectrum can be used to determine the stereochemistry of the double bond (typically, $J > 14$ Hz for trans-isomers).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the molecule. The C=C stretching vibration of the stilbene core is typically observed in the region of $1600\text{-}1650\text{ cm}^{-1}$.
- Melting Point: The melting point is a useful indicator of the purity of a solid compound.

Table 2: Representative Spectroscopic Data for a Thiophene-Stilbene Derivative

Technique	Observed Data
^1H NMR	Vinylic protons as doublets with a coupling constant of ~ 16 Hz, characteristic aromatic proton signals.
^{13}C NMR	Signals corresponding to the vinylic carbons and the aromatic carbons of the phenyl and thiophene rings.
HRMS	Molecular ion peak corresponding to the calculated exact mass.

Applications of Thiophene-Stilbene Derivatives

The unique combination of the thiophene and stilbene moieties gives rise to a range of interesting properties and potential applications.

Medicinal Chemistry: Antifungal Agents

Several studies have demonstrated the potent antifungal activity of thiophene-containing stilbene derivatives.^{[6][7]} For instance, certain derivatives bearing a 1,3,4-oxadiazole unit have shown improved antifungal activity against *Botrytis cinerea* compared to resveratrol, with EC₅₀ values in the range of 155.4 to 168.5 µg/mL.^[6] The introduction of dipeptide moieties to the stilbene backbone has also been shown to enhance antifungal potency.^[7] These findings suggest that thiophene-stilbene derivatives are a promising scaffold for the development of new antifungal agents.^[2]

Table 3: Antifungal Activity of Selected Thiophene-Stilbene Derivatives

Compound	Target Fungus	EC ₅₀ (µg/mL)	Reference
Thiophene-stilbene-oxadiazole 5j	<i>Botrytis cinerea</i>	155.4	[6]
Dipeptide-stilbene-thiophene 3c	<i>Botrytis cinerea</i>	106.1	[7]
Resveratrol (for comparison)	<i>Botrytis cinerea</i>	263.1	[6]

Materials Science: Organic Electronics

The extended π-conjugation and tunable electronic properties of thiophene-stilbene derivatives make them attractive candidates for use in organic electronics.^[5] These materials can be employed as the active semiconductor layer in organic field-effect transistors (OFETs). The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor. Thiophene-based materials are known to exhibit good hole-transport properties. The charge mobility of OFETs based on thiophene-containing organic semiconductors can reach values as high as 0.12 cm²/Vs.^[16] The ability to synthetically modify the stilbene core and the thiophene ring allows for fine-tuning of the material's energy levels and molecular packing, which are crucial for optimizing device performance.

Conclusion

The synthesis of stilbene derivatives from **4-(Thiophen-3-yl)benzaldehyde** offers a gateway to a rich and diverse class of compounds with significant potential in both medicinal chemistry and

materials science. This guide has provided a comprehensive overview of four powerful synthetic methodologies—the Horner-Wadsworth-Emmons, Wittig, Heck, and McMurry reactions—complete with detailed protocols and mechanistic insights. By leveraging these robust synthetic strategies, researchers can efficiently access a wide array of novel thiophene-stilbene derivatives for further investigation and application development. The promising antifungal activities and semiconducting properties of these compounds underscore the value of continued exploration in this exciting area of chemical synthesis.

References

- Synthesis and antifungal activities of novel thiophene-based stilbene derivatives bearing an 1,3,4-oxadiazole unit. PubMed.
- Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. Semantic Scholar.
- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
- The Use of Stilbene Scaffold in Medicinal Chemistry and Multi-Target Drug Design.
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Journal de la Société Chimique de Tunisie.
- 4 - Supporting Inform
- Eur. J. Org. Chem. 2006 · © WILEY-VCH Verlag GmbH & Co.
- Wittig Reaction: Mechanism and Examples. NROChemistry.
- Stilbene derivatives as new perspective in antifungal medicinal chemistry. PubMed.
- Electronic Supplementary Inform
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
- Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. NINGBO INNO PHARMCHEM CO.,LTD.
- Horner-Wadsworth-Emmons Reaction. NROChemistry.
- The Wittig Reaction: Synthesis of Alkenes. Source not found.
- The Wittig Reaction Lab Report. EduBirdie.
- 6: The Wittig Reaction (Experiment). Chemistry LibreTexts.
- Heck coupling of different aryl halides with styrene. a | Download Table.
- Stilbene derivatives as new perspective in antifungal medicinal chemistry. Wiley Online Library.
- Organic semiconductors for organic field-effect transistors. PubMed Central.
- Horner–Wadsworth–Emmons reaction. Wikipedia.
- McMurry reaction. Wikipedia.

- Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β -Unsatur
- New organic semiconductors and their device performance as a function of thiophene orientation.
- Wittig reaction. Wikipedia.
- Applications of the Horner–Wadsworth–Emmons Olefination in Modern N
- A Solvent Free Wittig Reaction. Source not found.
- Synthetic approaches toward stilbenes and their rel
- Wittig Reaction. Chemistry LibreTexts.
- Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner–Wadsworth–Emmons reaction. Beilstein Journals.
- McMurry Reaction. Organic Chemistry Portal.
- Organic field-effect transistor. Wikipedia.
- Configuration of stilbene derivatives by ^1H NMR and theoretical calculation of chemical shifts | Request PDF.
- Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. PubMed Central.
- Organic Transistor (OFET)
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv
- Synthesis and Characterization of Tetraphenylethene AIegen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active?. MDPI.
- Synthesis and Characterization of the Novel Thiophene Derivatives.
- Organic Field Effect Transistors (OFET). Ossila.
- Synthesis and characterization of triphenylethylene derivatives with aggregation-induced emission characteristics. PubMed.
- Synthesis and characterisation of some 2-[2(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)]-vinyl chromene-4-ones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antifungal Activity of Isothiocyanates and Related Compounds: III. Derivatives of Diphenyl, Stilbene, Azobenzene, and Several Polycondensed Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbino.com]
- 6. Synthesis and antifungal activities of novel thiophene-based stilbene derivatives bearing an 1,3,4-oxadiazole unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. Synthesis of (E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity [scielo.org.mx]
- 11. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 15. sctunisie.org [sctunisie.org]
- 16. New organic semiconductors and their device performance as a function of thiophene orientation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Synthesis of Thiophene-Stilbene Derivatives: A Comprehensive Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b132776#synthesis-of-stilbene-derivatives-from-4-thiophen-3-yl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com